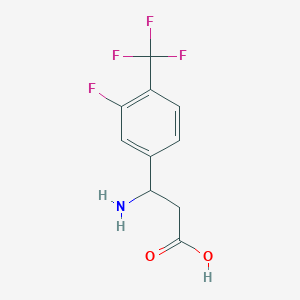
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate is a chemical compound that features a lithium ion paired with a 2-(1,2,4-thiadiazol-3-yl)acetate anion. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of lithium hydroxide with 2-(1,2,4-thiadiazol-3-yl)acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as follows:
LiOH+C4H4N2O2S→Li(C4H3N2O2S)+H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes continuous stirring, controlled temperature, and pH adjustments to ensure complete reaction and efficient isolation of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate involves its interaction with biological molecules. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion can also play a role in stabilizing the compound and enhancing its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+)2-(1,2,5-thiadiazol-3-yl)acetate
- Lithium(1+)2-(1,3,4-thiadiazol-2-yl)acetate
- Lithium 2-(3-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)pyrazin-2-yl)acetate
Uniqueness
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2792185-66-9 |
|---|---|
Molecular Formula |
C4H3LiN2O2S |
Molecular Weight |
150.1 g/mol |
IUPAC Name |
lithium;2-(1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-4(8)1-3-5-2-9-6-3;/h2H,1H2,(H,7,8);/q;+1/p-1 |
InChI Key |
SGHQKJLSWUFFGM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=NC(=NS1)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


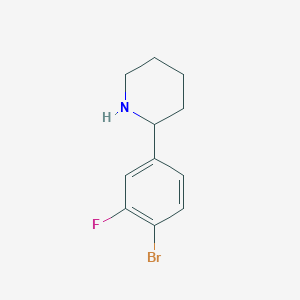


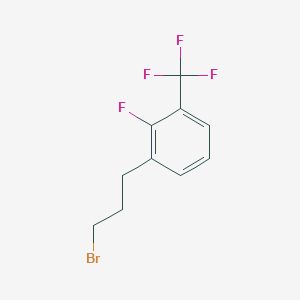

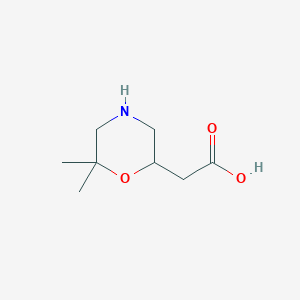
![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)

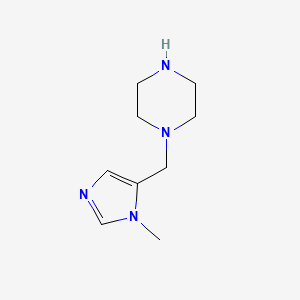
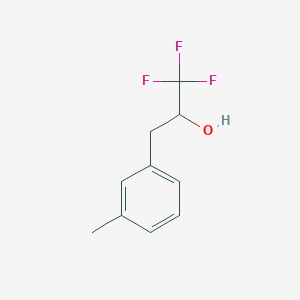
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
